5-Methyl-2-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

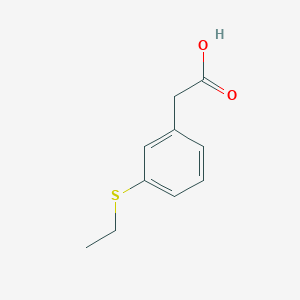

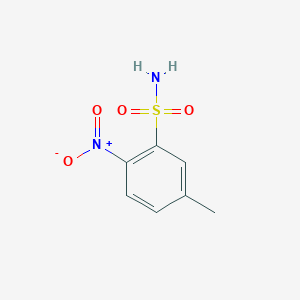

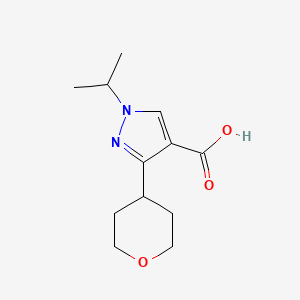

5-Methyl-2-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 2535-68-4 . It has a molecular weight of 216.22 and is typically in powder form .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitrobenzene-1-sulfonamide can be represented by the SMILES notation:O=S(C1=CC(C)=CC=C1N+=O)(N)=O . This indicates the presence of a sulfonamide group attached to a nitrobenzene ring. Physical And Chemical Properties Analysis

5-Methyl-2-nitrobenzene-1-sulfonamide is a powder at room temperature . It has a melting point of 159-160 degrees Celsius .Scientific Research Applications

Catalytic Performance in Asymmetric Reactions

The compound has been utilized in the field of asymmetric synthesis, such as in the direct asymmetric aminoxylation of aldehydes. A study highlighted the use of a binaphthyl-based amino sulfonamide catalyst for achieving high enantioselectivity and yield in the aminoxylation process, showcasing its application in synthesizing optically active compounds (T. Kano, A. Yamamoto, K. Maruoka, 2008).

Advancements in Organic Synthesis

Research has shown the compound's role in the development of new synthetic methodologies. For example, paired electrochemical methods have been developed using nitrobenzene derivatives and arylsulfinic acids to synthesize sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols, highlighting the versatility of nitrobenzene derivatives in organic synthesis (B. Mokhtari, D. Nematollahi, H. Salehzadeh, 2018).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of nitrobenzene sulfonamides have been explored for their potential as muscarinic antagonists and for their pro-apoptotic effects in cancer cells. Studies have synthesized and evaluated various sulfonamide derivatives for their anti-cancer activities, demonstrating their potential in drug discovery and development (P. Evans, A. T. L. Lee, E. J. Thomas, 2008; A. Cumaoğlu, S. Dayan, A. O. Agkaya, Z. Ozkul, N. Ozpozan, 2015).

Antimicrobial and Antileishmanial Research

Nitrobenzene sulfonamide derivatives have also been studied for their antimicrobial and antileishmanial activities. Compounds containing nitrobenzene and sulfonamido moieties have shown significant leishmanicidal effects, suggesting their potential use in treating leishmaniasis (M. Dea-Ayuela, E. Castillo, M. González-Álvarez, C. Vega, M. Rolón, F. Bolás‐Fernández, J. Borrás, M. E. González-Rosende, 2009).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 5-Methyl-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

5-Methyl-2-nitrobenzene-1-sulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Methyl-2-nitrobenzene-1-sulfonamide. For instance, the pH level could affect the protonation state of the compound, which is crucial for its interaction with carbonic anhydrase .

properties

IUPAC Name |

5-methyl-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUWFBJSKVGMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-nitrobenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)

![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)

![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)